![molecular formula C24H34N2O2 B4130402 (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4130402.png)
(4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
Overview
Description
(4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP is a member of the phenethylamine class of compounds and is commonly used in the study of the central nervous system.
Mechanism of Action
(4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine works by inhibiting the reuptake of serotonin and dopamine, two neurotransmitters that are involved in mood regulation. By blocking the reuptake of these neurotransmitters, (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine increases their concentration in the synaptic cleft, leading to an increase in their activity and a potential improvement in mood.
Biochemical and Physiological Effects:
Studies have shown that (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has a number of biochemical and physiological effects, including an increase in serotonin and dopamine levels, as well as an increase in the expression of certain genes involved in mood regulation. Additionally, (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine in lab experiments is its specificity for serotonin and dopamine transporters, which allows for the study of these neurotransmitters in isolation. However, one limitation of using (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Future Directions
There are a number of potential future directions for research on (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine, including:
1. Further studies on the specific mechanisms of action of (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine, including its effects on other neurotransmitter systems.
2. Clinical trials to investigate the potential therapeutic applications of (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine in the treatment of depression, anxiety, and other neurological disorders.
3. Studies on the long-term effects of (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine use, including its potential for addiction and abuse.
4. The development of new compounds based on (4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine that may have improved therapeutic properties or reduced side effects.
Scientific Research Applications
(4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter blocker, making it a potential candidate for the treatment of these disorders.
properties
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-[(4-methoxyphenyl)methyl]-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-25(17-21-8-12-24(28-3)13-9-21)18-22-5-4-15-26(19-22)16-14-20-6-10-23(27-2)11-7-20/h6-13,22H,4-5,14-19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZAZGGWTAUFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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